molecular formula C14H18O2 B14467677 Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- CAS No. 70556-66-0

Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-

Katalognummer: B14467677
CAS-Nummer: 70556-66-0
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: WCCSNLKVWDWHPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diene with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic ketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a model compound for studying stereochemistry and conformational analysis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its mechanism of action and therapeutic potential.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

70556-66-0

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

1,5,5-trimethylspiro[5.5]undeca-7,10-diene-2,9-dione

InChI

InChI=1S/C14H18O2/c1-10-12(16)6-7-13(2,3)14(10)8-4-11(15)5-9-14/h4-5,8-10H,6-7H2,1-3H3

InChI-Schlüssel

WCCSNLKVWDWHPN-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)CCC(C12C=CC(=O)C=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.